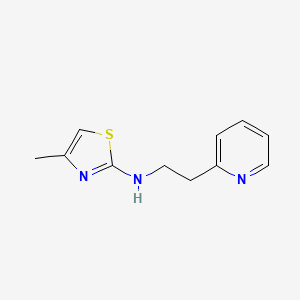

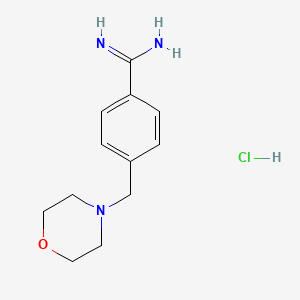

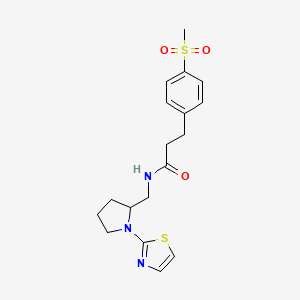

![molecular formula C31H30N6O3 B2531595 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione CAS No. 2565792-36-9](/img/structure/B2531595.png)

3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and chiral centers. The benzo[d]imidazole and quinoline groups are aromatic heterocycles, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzo[d]imidazole and quinoline groups are aromatic and may undergo electrophilic substitution reactions. The cyclobutene dione could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present .Scientific Research Applications

Antitumor Activity

The compound has been investigated as a potential antitumor agent. In vitro studies demonstrated moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Notably, it exhibited lower cytotoxicity against normal HL-7702 cells compared to standard chemotherapeutic agents like 5-FU and cisplatin .

Cell Cycle Arrest and Apoptosis

Mechanistic studies revealed that the compound may exert its antitumor effects through several pathways:

Pin1 Inhibition

Conjugates of this compound with 18β-glycyrrhetinic acid derivatives were designed as Pin1 inhibitors. Pin1 plays a crucial role in cell cycle regulation and has implications in cancer progression .

Synthetic Applications

The compound contains an imidazole moiety, which is valuable in organic synthesis. Recent advances in the synthesis of imidazoles have highlighted their importance in functional molecules used across various applications .

Future Directions

Mechanism of Action

Benzimidazoles

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .

Quinolines

, on the other hand, display a variety of powerful biological activities including inhibition of cellular proliferation and developmental changes . Chloroquinoline, a type of alkaloid, is as abundant as quinoline. Previous studies have indicated that chloroquinoline derivatives display preferable biological activities such as anticancer and antiproliferation activities .

properties

IUPAC Name |

3-(1H-benzimidazol-2-ylamino)-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O3/c1-3-17-16-37-13-11-18(17)14-25(37)26(20-10-12-32-22-9-8-19(40-2)15-21(20)22)35-27-28(30(39)29(27)38)36-31-33-23-6-4-5-7-24(23)34-31/h3-10,12,15,17-18,25-26,35H,1,11,13-14,16H2,2H3,(H2,33,34,36)/t17-,18-,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRJZXQHBPQUAV-JZWJADFXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

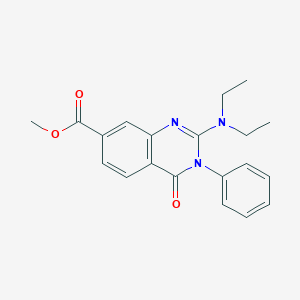

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)

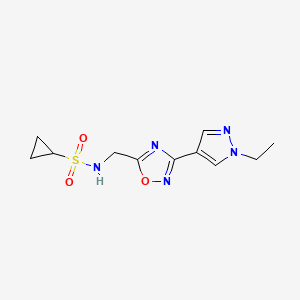

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)

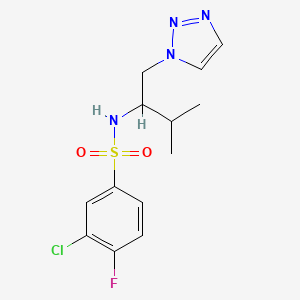

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)